molecular formula C28H30N2O2 B563390 外消旋达菲那新-d4 CAS No. 1189701-43-6

外消旋达菲那新-d4

货号 B563390
CAS 编号: 1189701-43-6
分子量: 430.584
InChI 键: HXGBXQDTNZMWGS-MIMPEXOTSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“rac Darifenacin-d4” is a compound with the molecular formula C28H30N2O2 . It is the labelled rac-isomer of Darifenacin, which is used as a medication to treat urinary incontinence . It works by blocking the M3 muscarinic acetylcholine receptor .


Molecular Structure Analysis

The molecular structure of “rac Darifenacin-d4” is characterized by several key features. It has a molecular weight of 430.6 g/mol . The IUPAC name for this compound is 2,2-diphenyl-2-[1-[1,1,2,2-tetradeuterio-2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]acetamide . The InChI and SMILES strings provide a textual representation of the molecule structure .


Physical And Chemical Properties Analysis

“rac Darifenacin-d4” has several computed properties. It has a molecular weight of 430.6 g/mol, an XLogP3-AA of 4.6, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 7 . Its exact mass is 430.255835188 g/mol, and it has a topological polar surface area of 55.6 Ų . It has a heavy atom count of 32, a formal charge of 0, and an isotope atom count of 4 .

科学研究应用

1. 癌症研究

达菲那新,一种选择性毒蕈碱乙酰胆碱受体 3 (M3R) 拮抗剂,已被探索用于癌症治疗。Hering 等人(2021 年)的一项研究发现,达菲那新在体外和体内均抑制了结直肠癌 (CRC) 细胞中的肿瘤生长。观察到它阻断了 CRC 中的 M3R 信号传导,导致肿瘤细胞存活、增殖和侵袭减少,表明其在 CRC 治疗中具有潜在的再利用价值 (Hering 等,2021 年)

2. 神经和心血管研究

Seo 等人(2020 年)的研究调查了达菲那新对兔冠状动脉中电压门控 K+ (Kv) 通道的影响。发现达菲那新以浓度依赖性方式抑制 Kv 电流,表明其对血管收缩性和冠状动脉血流的影响。这些发现突出了达菲那新在心血管研究中的潜在作用 (Seo 等,2020 年)

3. 药理学研究

在药理学研究领域,达菲那新因其药代动力学和潜在相互作用而受到研究。Skerjanec(2006 年)详细介绍了达菲那新的药代动力学特征,强调了其高血浆清除率和广泛的肝脏代谢,这些都是药物开发和优化中的关键因素 (Skerjanec,2006 年)

4. 传感器技术

Al-Qahtani 等人(2022 年)在新型伏安传感器的开发中使用了达菲那新。他们证明氧化锌纳米结构可以有效催化达菲那新的电氧化,为在生物样品中精确测定该药物提供了基础。这项研究为药物应用的传感器技术进步做出了贡献 (Al-Qahtani 等,2022 年)

5. 药物递送系统

药物递送系统方面的创新也采用了达菲那新。Allah 和 Hussein(2018 年)研究了纳米结构脂载体 (NLC) 增强达菲那新生物利用度的潜力。他们的研究为 NLC 的制剂提供了见解,这些制剂可以维持和控制达菲那新的释放,为改善药物递送方法提供了有希望的途径 (Allah 和 Hussein,2018 年)

作用机制

Target of Action

The primary target of rac Darifenacin-d4 is the M3 muscarinic acetylcholine receptor . These receptors play a crucial role in mediating bladder muscle contractions .

Mode of Action

rac Darifenacin-d4 works by selectively antagonizing the muscarinic M3 receptor . This interaction blocks the M3 muscarinic acetylcholine receptors, which are primarily responsible for bladder muscle contractions . The blockage of these receptors reduces the urgency to urinate .

Biochemical Pathways

It is known that the compound’s action on the m3 muscarinic acetylcholine receptors influences the contraction of the bladder muscles . This action can lead to downstream effects such as reduced urgency to urinate .

Pharmacokinetics

rac Darifenacin-d4 exhibits certain ADME (Absorption, Distribution, Metabolism, and Excretion) properties that impact its bioavailability. After oral administration, darifenacin is well absorbed from the gastrointestinal tract . The absolute bioavailability of darifenacin from prolonged-release (PR) tablets is estimated to be between 15.4% and 18.6% . Peak plasma concentrations of darifenacin are achieved approximately 7 hours post-dose . Darifenacin is subject to extensive hepatic metabolism, with only 3% of unchanged drug excreted in urine and faeces .

Result of Action

The molecular and cellular effects of rac Darifenacin-d4’s action primarily involve the reduction of bladder muscle contractions . By blocking the M3 muscarinic acetylcholine receptors, the compound reduces the urgency to urinate . This makes it a useful medication for treating urinary incontinence .

Action Environment

It is known that factors such as food intake and the presence of other drugs can influence the pharmacokinetics of darifenacin . For instance, certain drugs like ketoconazole, erythromycin, and fluconazole can increase darifenacin’s mean peak plasma concentration .

生化分析

Biochemical Properties

rac Darifenacin-d4 interacts with the M3 muscarinic acetylcholine receptor, which mediates bladder muscle contractions . This interaction reduces the urgency to urinate .

Cellular Effects

The effects of rac Darifenacin-d4 on cells are primarily related to its role in reducing the urgency to urinate. By blocking the M3 muscarinic acetylcholine receptor, it mediates bladder muscle contractions, thereby influencing cell function .

Molecular Mechanism

rac Darifenacin-d4 exerts its effects at the molecular level by selectively antagonizing the muscarinic M3 receptor . This receptor is involved in contraction of human bladder and gastrointestinal smooth muscle, saliva production, and iris sphincter function .

Temporal Effects in Laboratory Settings

rac Darifenacin-d4 has a short terminal elimination half-life after intravenous and immediate-release oral dosage forms (3–4 hours), but this increases with a prolonged-release (PR) formulation (14–16 hours) . The absolute bioavailability of darifenacin from 7.5 and 15mg PR tablets was estimated to be 15.4% and 18.6%, respectively .

Metabolic Pathways

rac Darifenacin-d4 is subject to extensive hepatic metabolism, with 3% of unchanged drug excreted in urine and faeces . Metabolism is mediated by hepatic cytochrome P450 2D6 and 3A4, the main metabolic routes being monohydroxylation in the dihydrobenzfuran ring, dihydrobenzfuran ring opening, and N-dealkylation of the pyrrolidine nitrogen .

Transport and Distribution

The transport and distribution of rac Darifenacin-d4 within cells and tissues would be influenced by its interactions with the M3 muscarinic acetylcholine receptor and its role in mediating bladder muscle contractions .

Subcellular Localization

Given its role in blocking the M3 muscarinic acetylcholine receptor, it is likely to be found in areas of the cell where these receptors are present .

属性

IUPAC Name

2,2-diphenyl-2-[1-[1,1,2,2-tetradeuterio-2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N2O2/c29-27(31)28(23-7-3-1-4-8-23,24-9-5-2-6-10-24)25-14-17-30(20-25)16-13-21-11-12-26-22(19-21)15-18-32-26/h1-12,19,25H,13-18,20H2,(H2,29,31)/i13D2,16D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXGBXQDTNZMWGS-MIMPEXOTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)CCC4=CC5=C(C=C4)OCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C1=CC2=C(C=C1)OCC2)C([2H])([2H])N3CCC(C3)C(C4=CC=CC=C4)(C5=CC=CC=C5)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00675656
Record name 2-{1-[2-(2,3-Dihydro-1-benzofuran-5-yl)(~2~H_4_)ethyl]pyrrolidin-3-yl}-2,2-diphenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

430.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1189701-43-6
Record name 2-{1-[2-(2,3-Dihydro-1-benzofuran-5-yl)(~2~H_4_)ethyl]pyrrolidin-3-yl}-2,2-diphenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
rac Darifenacin-d4
Reactant of Route 2
Reactant of Route 2
rac Darifenacin-d4
Reactant of Route 3
Reactant of Route 3
rac Darifenacin-d4
Reactant of Route 4
Reactant of Route 4
rac Darifenacin-d4
Reactant of Route 5
rac Darifenacin-d4
Reactant of Route 6
rac Darifenacin-d4

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。